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Methyl 4,5-diaminonicotinate

Cat. No.: B11765369
M. Wt: 167.17 g/mol
InChI Key: UIEBQMMPGYLOJU-UHFFFAOYSA-N
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Description

Methyl 4,5-diaminonicotinate (CAS 1547007-21-5) is a high-purity chemical intermediate offered for research and development purposes. This compound, with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol, is a derivative of nicotinate characterized by its two amino functional groups on the pyridine ring . These functional groups make it a valuable and versatile building block ( synthon ) for synthetic organic chemistry, particularly in the construction of more complex nitrogen-containing heterocyclic systems relevant to pharmaceutical and materials science research . As a key starting material, it can be utilized in nucleophilic substitution reactions or as a precursor for fused ring systems, facilitating the exploration of novel chemical entities. The specific research applications and mechanism of action for this compound are dependent on the final target molecule it is used to synthesize. Researchers should handle this material with care. It is classified with the signal word "Warning" and may cause skin and eye irritation . Proper storage conditions include keeping the product in a dark place, under an inert atmosphere, and at room temperature to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B11765369 Methyl 4,5-diaminonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 4,5-diaminopyridine-3-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,8H2,1H3,(H2,9,10)

InChI Key

UIEBQMMPGYLOJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1N)N

Origin of Product

United States

Synthetic Methodologies for Methyl 4,5 Diaminonicotinate

Established Synthetic Pathways to Methyl 4,5-diaminonicotinate

The traditional synthesis of this compound and its isomers relies heavily on the chemical reduction of corresponding nitro-substituted precursors. These methods are foundational in pyridine (B92270) chemistry and are widely documented for a variety of nicotinic acid derivatives.

Catalytic Hydrogenation Routes for this compound Precursors

Catalytic hydrogenation stands as a powerful and widely employed method for the synthesis of aromatic amines from nitro compounds due to its high efficiency and clean reaction profiles. iitm.ac.in This transformation is central to producing diaminonicotinates. The general principle involves the reduction of one or two nitro groups on the pyridine ring in the presence of a metal catalyst and a hydrogen source.

The direct precursor for this compound would logically be a nitro-substituted aminonicotinate, such as Methyl 4-amino-5-nitronicotinate or Methyl 5-amino-4-nitronicotinate. bldpharm.com The process involves dissolving the nitro-precursor in a suitable solvent, adding a catalyst, and then introducing hydrogen gas. Platinum metal catalysts, particularly palladium on a carbon support (Pd/C), are frequently used for this purpose. iitm.ac.in For example, the synthesis of the related isomer, Methyl 5,6-diaminonicotinate, is achieved by the catalytic hydrogenation of Methyl 6-amino-5-nitronicotinate using a 5% Pd/C catalyst in methanol (B129727) under hydrogen gas. bldpharm.com Similarly, the catalytic hydrogenation of ethyl 2-methyl-5-nitronicotinate with a platinum catalyst has been shown to yield the corresponding 5-amino derivative. acs.org

The conditions for catalytic hydrogenation, such as pressure, temperature, and choice of catalyst, can be fine-tuned to optimize the yield and selectivity of the desired diamine product.

Reduction of Nitrated Nicotinic Acid Derivatives to this compound

Beyond catalytic hydrogenation, other chemical reduction methods are effective for converting nitrated nicotinic acid derivatives into their diamino counterparts. These methods often employ metals in acidic media or other chemical reducing agents.

A common pathway involves the reduction of dinitronicotinates. For instance, Methyl 4,6-diaminonicotinate is produced via the catalytic hydrogenation of Methyl 4,6-dinitronicotinate, which simultaneously reduces both nitro groups to amines. An alternative to catalytic hydrogenation involves the use of reducing metals like zinc. In a patented procedure for a related structure, zinc dust was used in a mixture of methanol and acetonitrile (B52724) to reduce a nitropyridine derivative to the corresponding amine. google.com Another established method involves using stannous chloride (SnCl₂) for the reduction of a nitro group to an aminopyridine. nih.gov These classical reduction techniques provide robust and versatile routes to various diaminonicotinate structures.

Table 1: Examples of Reduction Methods for Nicotinate (B505614) Precursors

PrecursorReagent/CatalystConditionsProductReference
Methyl 6-amino-5-nitronicotinate5% Palladium on Carbon (Pd/C), H₂Methanol, Room TemperatureMethyl 5,6-diaminonicotinate bldpharm.com
Methyl 6-(substituted)-5-nitronicotinateZinc (Zn), NH₄ClMethanol/Acetonitrile, 0°CMethyl 5-amino-6-(substituted)-nicotinate google.com
Ethyl 2-methyl-5-nitronicotinatePlatinum Catalyst, H₂Neutral AlcoholEthyl 5-amino-2-methylnicotinate (46% yield) acs.org
Nitropyridine derivativeTin(II) Chloride (SnCl₂)Not specifiedAminopyridine derivative nih.gov
Methyl 4,6-dinitronicotinateH₂, Pd/CNot specifiedMethyl 4,6-diaminonicotinate

Novel and Sustainable Synthetic Approaches for this compound

In line with the growing demand for environmentally responsible chemical manufacturing, recent research has focused on developing novel and sustainable synthetic methods. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents.

Green Chemistry Principles in this compound Synthesis (e.g., solvent-free, microwave-assisted)

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. scispace.com Key strategies include the use of microwave irradiation to accelerate reaction times and the implementation of solvent-free reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool, offering significant advantages such as dramatically reduced reaction times, improved yields, and simpler reaction conditions. scispace.comscirp.org For example, the synthesis of Schiff bases derived from 2,6-diaminopyridine (B39239) can be completed in just one minute under microwave irradiation at 400 W, a significant improvement over conventional heating methods. scirp.orgscirp.org Furthermore, microwave irradiation has been successfully used in the copper-catalyzed amination of halopyridines to produce diaminopyridines, demonstrating its utility in forming the core structure. researchgate.net

Solvent-free, or solid-phase, synthesis represents another cornerstone of green chemistry. Conducting reactions without a solvent minimizes waste and can lead to cleaner products and simpler workups. The combination of microwave heating and solvent-free conditions is particularly effective. For instance, the synthesis of hemiporphyrazines from 2,6-diaminopyridine was achieved with high yields by a solvent-free process under microwave irradiation, reducing the reaction time from over 8 hours to just 20 minutes. worldscientific.com These examples highlight the potential for applying similar green, microwave-assisted, and solvent-free techniques to the synthesis of this compound.

Table 2: Comparison of Conventional and Green Synthetic Approaches for Related Compounds

Reaction TypeConventional MethodGreen (Microwave) MethodAdvantage of Green MethodReference
Schiff Base formation from 2,6-diaminopyridineRefluxing in ethanol (B145695) for several hours.Irradiation at 400 W for 1 minute.Drastic reduction in reaction time, solvent-free. scirp.orgscirp.org
Hemiporphyrazine synthesis from 2,6-diaminopyridineHeating for 8-12 hours in a solvent.Solvent-free irradiation for 20 minutes.Massive time reduction, elimination of solvent. worldscientific.com
Amination of 2,6-dihalopyridinesProlonged heating with metal catalyst.Heating at 80-225°C for 2-6 hours.Reduced time, good to excellent yields. researchgate.net

Multi-component Reaction Strategies for this compound Analogs

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient tools for generating molecular diversity. beilstein-journals.orgmdpi.com They embody the principles of green chemistry through atom economy and step efficiency. beilstein-journals.org These strategies are particularly well-suited for creating libraries of analogs based on a core scaffold like this compound.

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent MCR that condenses an α-aminoazine, an aldehyde, and an isocyanide to form fused imidazo-heterocycles. csic.es The di-amino functionality of a compound like this compound makes it an ideal substrate for such reactions. By treating the diaminopyridine core with various aldehydes and isocyanides, a diverse range of complex, fused-ring analogs can be synthesized in a single step. For example, studies on 2,4-diaminopyrimidine (B92962) have shown that both amino groups can participate in a selective, double GBBR to rapidly assemble complex structures. csic.es This approach allows for the systematic modification of the periphery of the core molecule, which is invaluable in medicinal chemistry for exploring structure-activity relationships. The union of different MCRs can further enhance molecular complexity, offering a powerful strategy for discovering novel chemotypes. rug.nl

Reactivity and Reaction Mechanisms of Methyl 4,5 Diaminonicotinate

Electrophilic and Nucleophilic Reactivity Profiles of Methyl 4,5-diaminonicotinate

The reactivity of this compound is characterized by the strong nucleophilic nature of its two amino groups and the electrophilic character of the pyridine (B92270) ring.

Nucleophilic Profile : The primary sites of nucleophilic reactivity are the lone pairs of electrons on the nitrogen atoms of the C4- and C5-amino groups. These groups readily react with a wide range of electrophiles. The relative nucleophilicity of the two amino groups is influenced by the electronic effects of the pyridine ring nitrogen and the C3-ester group. The amino groups are the principal actors in condensation reactions, which are fundamental to the synthesis of fused heterocyclic systems. For instance, they can attack carbonyl carbons of aldehydes, ketones, or acyl chlorides. mdpi.com

Electrophilic Profile : The pyridine ring is an electron-deficient (π-deficient) heterocycle, a characteristic that is further amplified by the electron-withdrawing nature of the methyl nicotinate (B505614) group at the C3 position. This inherent electrophilicity makes the ring susceptible to attack by strong nucleophiles, although such reactions are less common than reactions involving the amino groups. The primary electrophilic interactions typically involve the protonation of the pyridine ring nitrogen or the amino substituents in acidic media.

Intramolecular Cyclization Reactions Involving this compound

While direct intramolecular cyclization of this compound is not common without the prior introduction of a reactive functional group, its structure is perfectly primed for cyclocondensation reactions. These reactions proceed via an initial intermolecular step with a bifunctional reagent, followed by a subsequent intramolecular cyclization to form a new fused ring.

The most significant of these transformations is the formation of the imidazo[4,5-b]pyridine ring system. mdpi.com This process typically involves the reaction of the two adjacent amino groups with a one-carbon electrophile. The reaction begins with the intermolecular attack of one amino group on the electrophile, forming an intermediate which then undergoes an intramolecular nucleophilic attack by the second amino group, closing the five-membered imidazole (B134444) ring. semanticscholar.org This two-step sequence is a cornerstone of the compound's utility in synthetic chemistry.

Intermolecular Reactions of this compound

The intermolecular reactivity of this compound is dominated by condensation reactions that leverage the nucleophilicity of the adjacent amino groups to construct fused heterocyclic systems. These reactions are analogous to the well-established chemistry of other ortho-diaminoaromatic compounds, such as o-phenylenediamine (B120857) and other diaminopyridine isomers. semanticscholar.orgresearchgate.net

The most prevalent reaction is the synthesis of the imidazo[4,5-b]pyridine core, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purines. mdpi.comnih.gov This transformation can be achieved by reacting this compound with various one-carbon electrophilic reagents.

Key Intermolecular Condensation Reactions:

Electrophilic ReagentProduct TypeTypical ConditionsReference
Formic AcidUnsubstituted Imidazo[4,5-b]pyridineHeating, often in polyphosphoric acid (PPA) semanticscholar.org
Triethyl OrthoformateUnsubstituted Imidazo[4,5-b]pyridineReflux, often with acid catalysis mdpi.com
Aldehydes (R-CHO)2-Substituted Imidazo[4,5-b]pyridinesOxidative conditions (e.g., I₂, Na₂S₂O₄, or air), often with acid or Lewis acid catalysis mdpi.commdpi.comjscimedcentral.com
Carboxylic Acids (R-COOH)2-Substituted Imidazo[4,5-b]pyridinesHarsh dehydrating conditions (e.g., PPA, high temperature) semanticscholar.org

These reactions underscore the role of this compound as a precursor to complex heterocyclic molecules. The choice of reagent allows for the introduction of various substituents at the 2-position of the resulting imidazopyridine ring, enabling the generation of diverse chemical libraries. nih.gov

Mechanistic Elucidation of Key Transformations of this compound

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. The formation of the imidazo[4,5-b]pyridine ring is the most representative and well-studied transformation.

The general mechanism for the reaction with an aldehyde begins with the nucleophilic attack of one of the amino groups (e.g., the C4-amine) on the carbonyl carbon of the aldehyde. This is often followed by proton transfer and dehydration to form a Schiff base (imine) intermediate. The key ring-closing step is the intramolecular nucleophilic attack of the second amino group (C5-amine) on the imine carbon. The resulting five-membered ring intermediate, a dihydro-imidazopyridine, is then aromatized to the final, stable imidazo[4,5-b]pyridine product, typically through an oxidation step that removes two hydrogen atoms. jscimedcentral.com

Detailed transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides profound insight into reaction pathways and energy barriers. nih.gov For the cyclization of diaminopyridines, theoretical studies can distinguish between intermediates and transition states through vibrational analysis, where a transition state is characterized by a single imaginary frequency. mdpi.com

In the formation of the imidazo[4,5-b]pyridine ring from this compound and an aldehyde, two critical transition states can be analyzed:

TS1 (Imine Formation) : The transition state for the initial condensation and dehydration to form the Schiff base.

TS2 (Cyclization) : The transition state for the intramolecular nucleophilic attack of the second amino group onto the imine carbon. This is the crucial step for the formation of the heterocyclic ring. Calculations on analogous systems show that this step involves the formation of a new N-C bond. mdpi.com

Computational modeling allows for the determination of activation energies, which can explain reaction rates and regioselectivity. For instance, DFT calculations can predict whether cyclization is favorable and can help understand the influence of substituents on the reaction barrier. rsc.orgresearchgate.net

Catalysis plays a pivotal role in controlling the efficiency, selectivity, and conditions of reactions involving this compound. Various catalytic systems are employed, particularly for the synthesis of the imidazo[4,5-b]pyridine core.

Acid Catalysis : Brønsted acids (e.g., HCl) and dehydrating acids like polyphosphoric acid (PPA) are commonly used. semanticscholar.org The acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amino group.

Lewis Acid Catalysis : Lewis acids such as zinc triflate (Zn(OTf)₂) and ytterbium triflate (Yb(OTf)₃) are effective catalysts for the condensation reaction. mdpi.comjscimedcentral.com They coordinate to the carbonyl oxygen, activating the electrophile towards nucleophilic attack under often milder conditions than strong Brønsted acids.

Heterogeneous Catalysis : Solid-supported catalysts offer advantages in terms of reusability and simplified product purification. For example, Al³⁺-exchanged K10 montmorillonite (B579905) clay has been successfully used as a reusable heterogeneous catalyst for the synthesis of imidazopyridines from diaminopyridines. mdpi.com

Oxidative Catalysis : In reactions with aldehydes, the final aromatization step requires an oxidant. Molecular oxygen (air), iodine, or sodium dithionite (B78146) (Na₂S₂O₄) can facilitate this step. mdpi.com In some cases, sulfur has been used as the oxidizing agent. researchgate.net

Metal Catalysis : Transition metals, particularly palladium, are used in coupling reactions to functionalize the imidazopyridine core after its formation. beilstein-journals.org Furthermore, gold-decorated polymers have been used to catalyze reactions on diaminopyridine substrates. acs.org

The strategic use of catalysts allows for the efficient and often environmentally benign synthesis of complex molecules derived from this compound.

Applications of Methyl 4,5 Diaminonicotinate in Heterocyclic Synthesis

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Systems from Methyl 4,5-diaminonicotinate

The pyrido[2,3-d]pyrimidine scaffold is a core structure in many biologically active molecules. The synthesis of this ring system often begins with the reaction of an aminopyridine derivative with reagents that provide the necessary carbon and nitrogen atoms to form the fused pyrimidine (B1678525) ring. This compound serves as an ideal precursor, utilizing its vicinal amino groups for annulation reactions.

Annulation, the process of building a new ring onto an existing one, is the primary strategy for constructing the pyrido[2,3-d]pyrimidine core from this compound. This is typically achieved by reacting the diamine with a three-carbon electrophilic partner, such as a 1,3-dicarbonyl compound or its equivalent.

One common method involves the condensation of an ortho-diamine with a β-ketoester, like ethyl acetoacetate. In this reaction, the amino groups of this compound react with the two carbonyl groups of the β-ketoester to form the pyrimidinone ring fused to the initial pyridine (B92270) ring. The reaction typically proceeds through the formation of an enamine intermediate followed by intramolecular cyclization and dehydration.

Another powerful approach is the multicomponent reaction, where the diamine, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) are reacted in a one-pot synthesis. scirp.org This domino reaction sequence often involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of one of the amino groups of the diamine, and subsequent intramolecular cyclization and tautomerization to yield the final, highly substituted pyrido[2,3-d]pyrimidine. scirp.orgscispace.com

Reactant 1Reactant 2ConditionsProductRef
2,6-Diaminopyridine (B39239)1,3-Dicarbonyl compoundsPerchloric acid or Phosphoric acidSubstituted 1,8-Naphthyridines (analogous cyclization) uot.edu.ly
4(6)-AminouracilAromatic aldehydes, MalononitrileMicrowave, DAHP, Aqueous media7-Amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles scirp.org
6-Amino-1,3-dimethyluracilAromatic aldehydes, MalononitrileBi(OTf)3, Ethanol (B145695), Reflux7-Amino-1,3-dimethyl-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles

When an unsymmetrical ortho-diamine like this compound reacts with an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone), the formation of two constitutional isomers is possible. The control of regioselectivity is a critical aspect of the synthesis.

The outcome of the cyclization is governed by the relative nucleophilicity of the two amino groups and the relative reactivity of the two electrophilic carbonyl centers. In this compound, the 4-amino group is para to the electron-withdrawing methyl ester group, which may slightly decrease its nucleophilicity compared to the 5-amino group. Conversely, the 5-amino group is ortho to the ester and meta to the ring nitrogen. The pyridine ring nitrogen itself deactivates the ortho (C-2, C-4) and para (C-6) positions, making the 4-amino group generally less nucleophilic than the 5-amino group.

Therefore, in a reaction with an unsymmetrical β-diketone like benzoylacetone (B1666692) (which has a more reactive acetyl carbonyl and a less reactive benzoyl carbonyl), the more nucleophilic 5-amino group is expected to preferentially attack the more electrophilic acetyl carbonyl. The subsequent cyclization would then lead to a specific regioisomer. This selectivity can often be influenced by reaction conditions such as pH and the choice of catalyst. In acidic conditions, protonation of the pyridine nitrogen can further modulate the electronic properties and influence the regiochemical course of the reaction.

Synthesis of Pyrido[2,3-d]purine Systems from this compound

The pyrido[2,3-d]purine ring system, a tetracyclic heterocycle, can be envisioned as an imidazole (B134444) ring fused to a pyrido[2,3-d]pyrimidine framework. The synthesis of this complex scaffold from this compound would logically proceed through a pyrido[2,3-d]pyrimidine intermediate that retains two adjacent amino groups, which can then be used to construct the final imidazole ring.

The key step in forming the purine's imidazole ring is the cyclocondensation of an ortho-diamine with a reagent that provides a single carbon atom. A common strategy involves reacting a diamine with formic acid or its derivatives, such as triethyl orthoformate. google.com

A plausible synthetic route would begin with the conversion of this compound into a 6,7-diaminopyrido[2,3-d]pyrimidin-4-one. This could be achieved by reacting the starting diamine with a reagent like urea (B33335) to form the initial pyrimidinone ring, followed by functional group manipulations to introduce amino groups at the C-6 and C-7 positions. The resulting diamino-substituted pyrido[2,3-d]pyrimidine would then serve as the direct precursor for the final cyclization.

Heating this diamino intermediate with formic acid would lead to the formation of a formylamino derivative, which would then undergo intramolecular cyclodehydration to furnish the pyrido[2,3-d]purine core. Alternatively, reaction with triethyl orthoformate can directly yield the target heterocycle in a single step from the diamine.

PrecursorC1 SourceConditionsProduct SystemRef
DiaminouracilFormic acidHeatingFormylaminouracil (Purine precursor) google.com
MethylhydrazineEthyl formateN/A1-Formyl-1-methylhydrazine (Pyrazole precursor) beilstein-journals.org
2,3-DiaminopyridineTriphosgeneN/AImidazo[4,5-b]pyridin-2-one (1-deazapurine analogue) acs.org

Synthesis of Pyrido[2,3-d]pteridine Systems from this compound

The pyrido[2,3-d]pteridine ring system, also known as 8-azapteridine, consists of a pyrazine (B50134) ring fused to a pyrido[2,3-d]pyrimidine scaffold. ethernet.edu.etepdf.pub The synthesis of this class of compounds relies on established methods for pteridine (B1203161) formation, primarily the condensation of a diamine with a 1,2-dicarbonyl compound.

The classical approach to constructing a pyrazine ring onto an existing heterocyclic diamine is the Gabriel-Isay reaction. wikipedia.org This involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930), biacetyl (2,3-butanedione), or benzil (B1666583). derpharmachemica.comorientjchem.org This strategy is directly applicable to the synthesis of pyrido[2,3-d]pteridines.

The synthesis would commence by preparing a 6,7-diaminopyrido[2,3-d]pyrimidine derivative from the parent this compound, following a similar strategy as outlined for the purine (B94841) synthesis (Section 4.2.1). This key intermediate, possessing the required ortho-diamine functionality on the pyridine-derived portion of the molecule, can then be reacted with a 1,2-dicarbonyl compound. rsc.org

For instance, condensation with glyoxal would yield the unsubstituted pyrido[2,3-d]pteridine. Using biacetyl would result in a dimethyl-substituted pteridine ring, while benzil would yield a diphenyl-substituted analogue. The reaction is typically carried out by heating the reactants in a suitable solvent, sometimes under acidic or basic catalysis, to facilitate the double condensation and subsequent dehydration to form the aromatic pyrazine ring. nih.govresearchgate.net

Diamine Precursor1,2-Dicarbonyl CompoundConditionsProduct SystemRef
2-Chloro-3,4-diaminopyridineVarious 1,2-dicarbonylsHeatingPyrido[3,4-b]pyrazines clockss.org
2,3-DiaminopyridineVarious 1,2-dicarbonylsHomogenization (4000 rpm)Pyrido[2,3-b]pyrazines rsc.org
5,6-DiaminopyrimidineGlyoxal, BenzilCyclo-condensationPteridines orientjchem.org
Resin-bound diaminopyrimidineBiacetylDMF, 80°CResin-bound Pteridine researchgate.net

Broader Utility in the Construction of Diverse Nitrogen-Containing Heterocycles

Development of Novel Heterocyclic Scaffolds

The inherent reactivity of this compound has been harnessed to create a variety of novel heterocyclic frameworks. A prominent example is the synthesis of imidazo[4,5-c]pyridines. These structures, which are purine bioisosteres, are of significant interest due to their potential as modulators of various biological targets. The synthesis of these scaffolds can be achieved through the condensation of this compound with various reagents. For instance, reaction with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent like polyphosphoric acid can lead to the formation of the fused imidazole ring. mdpi.com

A specific illustration of this is the synthesis of methyl 2-((4-methoxyphenyl)amino)-1H-imidazo[4,5-b]pyridine-6-carboxylate. googleapis.com This compound is prepared from methyl 5,6-diaminonicotinate, a close isomer of this compound, highlighting the general applicability of this synthetic strategy to diaminopyridine derivatives. googleapis.com The general approach involves the cyclization of the diamine with a reagent that provides the missing carbon atom of the imidazole ring.

Another important class of heterocyclic scaffolds derived from diaminopyridines are the pyrido[3,4-b]pyrazines. These compounds have been identified as valuable series for the design of protein kinase inhibitors. rsc.org The synthesis of the pyrido[3,4-b]pyrazine (B183377) core is typically achieved by the condensation of a 3,4-diaminopyridine (B372788) derivative with a 1,2-dicarbonyl compound. rsc.orgnih.gov This reaction provides a straightforward and efficient route to this fused heterocyclic system. The substituents on the resulting pyridopyrazine ring can be readily varied by choosing different 1,2-dicarbonyl compounds, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. rsc.org

The following table summarizes the key heterocyclic scaffolds that can be synthesized from diaminonicotinate precursors:

Starting Material PrecursorReagentResulting Heterocyclic Scaffold
This compoundCarboxylic Acid / DerivativeImidazo[4,5-c]pyridine
This compound1,2-Dicarbonyl CompoundPyrido[3,4-b]pyrazine

Methodologies for Ring Fusion and Expansion

The synthesis of fused heterocycles from this compound primarily relies on ring fusion methodologies, where a new ring is constructed onto the existing pyridine framework. The condensation reactions mentioned above are classic examples of ring fusion.

Condensation with Dicarbonyl Compounds:

The reaction of ortho-diamines with 1,2-dicarbonyl compounds is a well-established method for the formation of pyrazine rings. wikipedia.org In the case of this compound, condensation with a 1,2-diketone or a related species leads to the formation of a pyrido[3,4-b]pyrazine. rsc.orgnih.gov The reaction proceeds through the initial formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the final fused product. This method is highly versatile, as a wide range of 1,2-dicarbonyl compounds are commercially available or can be readily synthesized.

Cyclization with Carboxylic Acid Derivatives:

The formation of a fused imidazole ring, as in the synthesis of imidazo[4,5-c]pyridines, is another key ring fusion methodology. mdpi.com This transformation can be accomplished by reacting this compound with a carboxylic acid under dehydrating conditions, or with a more reactive carboxylic acid derivative such as an acid chloride or an orthoester. A patent for melanocortin-4 receptor modulators describes the synthesis of a related imidazo[4,5-b]pyridine derivative from methyl 5,6-diaminonicotinate, demonstrating the industrial relevance of this synthetic approach. googleapis.com

While ring expansion reactions starting directly from this compound are less common, the resulting fused heterocyclic systems can potentially undergo further transformations that may involve ring expansion of the newly formed ring. However, the primary utility of this compound lies in its direct application to the construction of fused five- and six-membered heterocyclic rings.

The table below details the types of ring fusion reactions involving diaminonicotinate precursors:

Reaction TypeReagent TypeFused Ring System
Condensation/Cyclization1,2-Dicarbonyl CompoundPyrazine
Condensation/CyclizationCarboxylic Acid/DerivativeImidazole

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 4,5 Diaminonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.vaia.commasterorganicchemistry.combldpharm.comchemicalbook.commiamioh.eduresearchgate.netarkat-usa.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 4,5-diaminonicotinate and its derivatives, NMR studies, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, are instrumental in confirming the molecular structure and assigning specific resonances.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.chemicalbook.comhmdb.cahmdb.caresearchgate.net

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear as singlets or doublets in the downfield region, a consequence of the electron-withdrawing nature of the nitrogen atom and the ester group. The amino (NH₂) protons often present as broad singlets, and their chemical shift can be sensitive to solvent and concentration. The methyl (CH₃) protons of the ester group characteristically appear as a sharp singlet in the upfield region.

In derivatives of this compound, the introduction of new functional groups leads to predictable changes in the ¹H NMR spectrum. For instance, in a synthesized derivative, methyl 2-((4-methoxyphenyl)amino)-1H-imidazo[4,5-b]pyridine-6-carboxylate, the aromatic protons are observed at chemical shifts (δ) of 8.11 ppm (doublet) and 7.50 ppm (doublet). googleapis.com The methoxy (B1213986) group protons appear as a singlet, while other aliphatic protons show complex multiplets. googleapis.com

Table 1: Representative ¹H NMR Data for this compound and a Derivative.

Compound Proton Chemical Shift (δ, ppm) Multiplicity
This compound Aromatic-H ~7.0-8.0 s, d
NH₂ Variable br s
OCH₃ ~3.8 s
Methyl 2-((4-methoxyphenyl)amino)-1H-imidazo[4,5-b]pyridine-6-carboxylate Aromatic-H 8.11 d
Aromatic-H 7.50 d
Aliphatic-H 4.45 t
Aliphatic-H 3.52 m

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.vaia.commasterorganicchemistry.comchemicalbook.comdocbrown.infolibretexts.org

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a single line for each chemically distinct carbon atom. The carbonyl carbon of the ester group is characteristically found at the most downfield position, often in the range of 165-175 ppm. The sp² hybridized carbons of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the positions of the amino and ester substituents. The methyl carbon of the ester group resonates in the upfield region, typically around 50-55 ppm. vaia.com

For example, in methyl propanoate, a simple ester, the carbonyl carbon appears at 174.9 ppm, the O-methyl carbon at 51.5 ppm, the methylene (B1212753) carbon at 27.5 ppm, and the terminal methyl carbon at 9.2 ppm. vaia.com While not this compound, this provides a reference for the expected chemical shift regions.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC).columbia.educolumbia.eduustc.edu.cnsdsu.eduyoutube.com

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning proton and carbon signals. columbia.educolumbia.edu

HSQC correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached. columbia.edu This is invaluable for identifying which proton signal corresponds to which carbon signal in the molecule. columbia.edusdsu.edu

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.educolumbia.edu This technique is crucial for piecing together the connectivity of the molecular structure, showing how different fragments of the molecule are linked. For instance, an HMBC experiment would show a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as the ester oxygen-bound carbon.

The combination of HSQC and HMBC experiments allows for a complete and confident assignment of all proton and carbon resonances, confirming the structure of this compound and its derivatives. ustc.edu.cn

Infrared (IR) Spectroscopy for Vibrational Mode Assignment.masterorganicchemistry.combldpharm.comresearchgate.netmdpi.com

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups within the molecule.

Key vibrational modes include:

N-H Stretching: Primary amines (NH₂) typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. wpmucdn.com

C=O Stretching: The carbonyl group of the ester function gives rise to a strong, sharp absorption band, typically in the range of 1700-1750 cm⁻¹. libretexts.org For fatty acid methyl esters, this peak is observed around 1743 cm⁻¹. researchgate.net

C-N Stretching: These vibrations for aromatic amines are usually found in the 1250-1360 cm⁻¹ region. wpmucdn.com

C-O Stretching: The C-O stretch of the ester group typically appears as a strong band in the 1000-1300 cm⁻¹ range. libretexts.org

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several bands in the 1400-1600 cm⁻¹ region due to ring stretching vibrations. vscht.cz

C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. vscht.czspectroscopyonline.com

In a study of a synthesized derivative, a mixture of methyl-5,6-diaminonicotinate was heated, and the resulting product was analyzed, implying that IR spectroscopy would be a key method for monitoring the reaction and characterizing the new compound. googleapis.com

Table 2: Characteristic IR Absorption Frequencies for this compound.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (NH₂) N-H Stretch 3300-3500
Carbonyl (C=O) C=O Stretch 1700-1750
Ester (C-O) C-O Stretch 1000-1300
Aromatic Ring C=C, C=N Stretch 1400-1600
Aromatic C-H C-H Stretch >3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.masterorganicchemistry.commdpi.comphyschemres.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (often the highest occupied molecular orbital, HOMO) to a higher energy one (often the lowest unoccupied molecular orbital, LUMO). physchemres.org

For this compound, the presence of the aromatic pyridine ring and the amino and ester functional groups results in a chromophore system that absorbs in the UV region. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The extended conjugation in the pyridine ring, coupled with the electron-donating amino groups and the electron-withdrawing ester group, influences the wavelength of maximum absorption (λmax).

In a study on a related pyrazoline derivative, the experimental UV-Vis spectrum in dichloromethane (B109758) showed a λmax at 301 nm. physchemres.org Theoretical calculations for this molecule predicted absorption maxima that were in good agreement with the experimental data. physchemres.org The electronic properties, such as the HOMO-LUMO energy gap, can also be estimated from UV-Vis data, providing insights into the molecule's reactivity. mdpi.comphyschemres.org The photocatalytic degradation of methyl orange, monitored by UV-Vis spectroscopy, shows a gradual decrease in its characteristic absorption peak over time, demonstrating the utility of this technique in reaction monitoring. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis.chemicalbook.commiamioh.eduarkat-usa.orgnist.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For aromatic amines, fragmentation can involve the loss of HCN or radicals from the amino groups.

In a patent describing a derivative, methyl 2-((4-methoxyphenyl)amino)-1H-imidazo[4,5-b]pyridine-6-carboxylate, the liquid chromatography-mass spectrometry (LCMS) analysis showed an m/z of 299.1, corresponding to the protonated molecule [M+H]⁺. googleapis.com This confirms the molecular weight of the synthesized compound. The fragmentation of amides often involves an α-cleavage, with primary amides showing a characteristic ion at m/z = 44. miamioh.edu While not directly applicable to the primary amine in the starting material, this illustrates how fragmentation patterns are used to identify functional groups. The mass spectra of related heterocyclic compounds show that the stability of the molecular ion and the fragmentation pathways are highly dependent on the substituents. arkat-usa.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Methyl 2-((4-methoxyphenyl)amino)-1H-imidazo[4,5-b]pyridine-6-carboxylate
Methyl propanoate
Methyl orange
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone
Dichloromethane
Tetramethylsilane
Formic acid
Triethyl orthoformate
Acetic acid
Isopropanol
Ethyl acetate
Chloroform-d
Methanol-d4
Dichloromethane

X-ray Crystallography for Solid-State Structural Determination

The definitive determination of the three-dimensional atomic arrangement of a molecule in its solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

As of the latest literature surveys, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible databases. The synthesis of related isomers, such as methyl 5,6-diaminonicotinate, has been described to yield yellow needle-like crystals, suggesting a crystalline nature amenable to diffraction studies, though its specific crystallographic data is not available. prepchem.com

To illustrate the application and type of data obtained from X-ray crystallography for this class of compounds, the structural analysis of a related nicotinate (B505614) derivative, Methyl 4-hydroxy-3-nitrobenzoate, is presented. This compound, while differing in its substitution pattern, provides a relevant example of the detailed structural insights gained from such studies.

Methyl 4-hydroxy-3-nitrobenzoate crystallizes in the triclinic space group P-1, with two unique molecules in the asymmetric unit. The crystal structure is stabilized by an extensive network of twelve hydrogen bonds and two π-stacking interactions, which link the molecules into infinite sheets. mdpi.com

Crystallographic Data for Methyl 4-hydroxy-3-nitrobenzoate

Parameter Value
Chemical Formula C₈H₇NO₅
Formula Weight 197.15
Crystal System Triclinic
Space Group P-1
a (Å) 7.2831(15)
b (Å) 10.522(2)
c (Å) 11.410(2)
α (°) 83.38(3)
β (°) 80.83(3)
γ (°) 82.02(3)
Volume (ų) 851.0(3)
Z 4
Calculated Density (g/cm³) 1.539
Radiation MoKα (λ = 0.71073 Å)
Temperature (K) 294(2)
Final R indices [I > 2σ(I)] R = 0.1002
wR (all data) wR = 0.2519

Data sourced from a study on the non-covalent interactions in the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate. mdpi.com

The detailed analysis of such crystal structures reveals the planarity or non-planarity of the pyridine ring, the orientation of the methyl ester and amino groups, and the nature of the hydrogen bonding network. For diaminonicotinate esters, intramolecular hydrogen bonds between the amino groups and the ester carbonyl or ring nitrogen would be expected, significantly influencing the molecular conformation. Intermolecularly, a variety of hydrogen-bonding motifs involving the amino groups and the ester functionality would likely dominate the crystal packing, leading to the formation of complex three-dimensional networks. While the specific data for this compound is pending experimental determination, the analysis of its derivatives underscores the power of X-ray crystallography in elucidating the precise solid-state architecture of these molecules.

Computational Chemistry and Theoretical Investigations of Methyl 4,5 Diaminonicotinate

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT has become a standard method for investigating the electronic structure of organic molecules. It offers a balance between computational cost and accuracy, making it ideal for studying properties like molecular geometry, reactivity, and spectroscopic characteristics. However, no specific DFT studies focused on Methyl 4,5-diaminonicotinate have been found.

Optimized Geometries and Energetics

Determining the most stable three-dimensional arrangement of a molecule—its optimized geometry—is the foundational step in most computational studies. This process involves finding the lowest energy conformation of the molecule, which provides key information on bond lengths, bond angles, and dihedral angles. For this compound, such geometric parameters and associated energetic data, which would be derived from DFT calculations, are not present in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. For this compound, the specific energy values for HOMO, LUMO, and the corresponding energy gap have not been computationally determined or reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. It illustrates the electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). An MEP map for this compound would highlight the reactive sites, particularly around the amino groups, the ester functional group, and the nitrogen atom in the pyridine (B92270) ring. However, no such MEP analysis for this compound is available in published research.

Mulliken Charge Distribution Analysis

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electrons across the molecular framework. This information helps in understanding the electrostatic interactions and reactivity of different atoms in the compound. A detailed table of Mulliken charges for each atom in this compound would be a standard output of a DFT calculation, but this data is currently unavailable.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (like UV-Vis spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. A TD-DFT analysis of this compound would provide theoretical values for its maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions. This information is valuable for understanding the photophysical properties of the compound, but no such predictive study has been reported.

Ab Initio Methods in this compound Research

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), can provide very high accuracy but are computationally more demanding than DFT. There is no evidence in the scientific literature of ab initio methods being applied to study the properties of this compound.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, serving as a valuable complement to experimental characterization. By simulating the behavior of molecules, it is possible to obtain theoretical spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR), which can aid in the interpretation of experimental data and the structural elucidation of compounds like this compound.

Similarly, computational methods are extensively used to predict IR spectra. nih.govbiorxiv.orgdiva-portal.org The standard approach involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations determine the energies of the normal modes of vibration, which correspond to the absorption bands in an IR spectrum. However, the harmonic approximation often overestimates vibrational frequencies. nih.gov To improve the accuracy of predicted spectra, scaling factors are frequently applied, or more computationally intensive anharmonic calculations are performed. nih.govnih.gov The selection of the DFT functional and basis set also plays a significant role in the quality of the predicted IR spectrum. For this compound, a computational IR spectrum would show characteristic vibrational modes for the amine N-H bonds, the ester C=O bond, and the aromatic ring C-C and C-H bonds.

Table 1: Predicted Spectroscopic Data for this compound

Parameter Predicted Value Methodology
¹H NMR Chemical Shift (ppm)Amine protons (NH₂)DFT/GIAO
Aromatic proton (H-2)DFT/GIAO
Aromatic proton (H-6)DFT/GIAO
Methyl protons (CH₃)DFT/GIAO
¹³C NMR Chemical Shift (ppm)Carbonyl carbon (C=O)DFT/GIAO
Aromatic carbonsDFT/GIAO
Methyl carbon (CH₃)DFT/GIAO
IR Vibrational Frequency (cm⁻¹)N-H stretchingDFT (Harmonic with scaling)
C=O stretchingDFT (Harmonic with scaling)
C-N stretchingDFT (Harmonic with scaling)
Aromatic C=C stretchingDFT (Harmonic with scaling)

Note: The values in this table are illustrative and represent the type of data that would be generated from computational predictions. Specific numerical values would require dedicated calculations.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction barriers, and the factors that control selectivity. researchgate.netresearchgate.net For reactions involving this compound, computational studies can elucidate the pathways of its synthesis and subsequent transformations.

Transition State Characterization and Reaction Barrier Calculation

A key aspect of studying reaction mechanisms is the characterization of transition states, which are the highest energy points along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize the geometry of these transient species. By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true saddle point on the potential energy surface, exhibiting a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactants, transition state, and products have been optimized, the reaction barrier, or activation energy, can be calculated. This energy difference between the reactants and the transition state is a critical factor in determining the reaction rate. A higher energy barrier corresponds to a slower reaction. For instance, in a hypothetical reaction involving the acylation of one of the amino groups of this compound, computational methods could be used to model the stepwise process, identify the transition state for the nucleophilic attack of the amine on the acylating agent, and calculate the associated activation energy.

Regioselectivity and Stereoselectivity Prediction

Many reactions can potentially yield multiple products, and computational chemistry provides a powerful means to predict the regioselectivity and stereoselectivity of such transformations. nih.govrsc.org Regioselectivity refers to the preference for reaction at one position over another. In the case of this compound, the two amino groups are not equivalent, and a reaction such as alkylation or acylation could occur at either the 4-amino or the 5-amino position.

Computational models can predict the regioselectivity by comparing the activation energies of the competing reaction pathways. chemrxiv.org The pathway with the lower activation energy will be kinetically favored, leading to the major product. This prediction can be based on factors such as the nucleophilicity of the different amino groups, which can be assessed computationally through population analysis or by modeling the reaction with an electrophile. Machine learning models are also emerging as powerful tools for predicting regioselectivity in a wide range of organic reactions. wur.nlchemrxiv.org

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be investigated computationally. While this compound itself is achiral, reactions involving this compound could introduce stereocenters. In such cases, computational methods can be used to model the different stereoisomeric transition states and compare their relative energies to predict the stereochemical outcome of the reaction.

Future Research Directions and Perspectives

Exploration of New Synthetic Methodologies for Methyl 4,5-diaminonicotinate

The development of efficient, sustainable, and scalable methods for the synthesis of functionalized pyridines is a continuous endeavor in organic chemistry. Future research into the synthesis of this compound is likely to move beyond traditional multi-step sequences, which often involve harsh conditions and generate significant waste. The exploration of modern synthetic technologies could provide more direct and environmentally benign routes to this valuable building block.

Emerging areas of focus for new synthetic methodologies include:

Continuous Flow Chemistry: This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. pharmablock.comnih.govmdpi.com The application of flow chemistry to the synthesis of this compound, potentially starting from readily available precursors, could streamline its production and make it more accessible for broader applications. organic-chemistry.orgresearchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. iciq.orgacs.orgnih.govchemeurope.com Future research could explore the late-stage functionalization of pyridine (B92270) rings or the construction of the diaminonicotinate scaffold itself using photocatalytic methods, which could offer novel and efficient synthetic pathways.

Chemoenzymatic Synthesis: The combination of chemical and enzymatic steps can provide highly selective and environmentally friendly synthetic routes. nih.govacs.org Biocatalysis could be employed for the asymmetric functionalization of the pyridine ring or for the selective introduction of the amino groups, leading to enantiomerically enriched derivatives of this compound.

Synthetic Methodology Potential Advantages for this compound Synthesis
Continuous Flow Chemistry Enhanced safety, improved scalability, precise reaction control, potential for automation.
Photocatalysis Mild reaction conditions, high functional group tolerance, access to unique reactivity.
Chemoenzymatic Synthesis High selectivity (regio- and stereoselectivity), environmentally friendly, mild conditions.

Diversification of Heterocyclic Scaffolds Accessible from this compound

The true potential of this compound lies in its utility as a precursor to a wide range of fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The vicinal diamino groups are perfectly positioned for cyclocondensation reactions with various electrophiles to construct five- and six-membered rings fused to the pyridine core.

Future research will likely focus on expanding the library of heterocyclic scaffolds derived from this precursor. Key areas for exploration include:

Synthesis of Purine (B94841) Analogs: Diaminopyrimidines are well-established precursors for the synthesis of purines. researchgate.netpharmaguideline.comnih.govgoogle.com By analogy, this compound can serve as a key building block for the synthesis of novel purine isosteres, which are of significant interest in drug discovery due to their diverse biological activities.

Cyclocondensation Reactions: The reaction of this compound with various C1 and C2 synthons can lead to a diverse range of fused heterocycles, such as imidazo[4,5-b]pyridines, pyrazino[2,3-b]pyridines, and triazolo[4,5-b]pyridines. researchgate.net Exploring a broader range of reaction partners and conditions will be crucial for accessing novel and complex molecular architectures.

Multicomponent Reactions: The use of this compound in multicomponent reactions (MCRs) could provide a rapid and efficient route to highly functionalized and structurally diverse heterocyclic compounds. nih.govmdpi.comnih.govmdpi.com MCRs offer the advantage of forming multiple bonds in a single operation, which aligns with the principles of green chemistry.

Target Heterocyclic Scaffold Potential Synthetic Precursors from this compound Potential Applications
Purine Analogs Reaction with formic acid, orthoesters, or other C1 synthons. Medicinal chemistry (e.g., kinase inhibitors, antiviral agents).
Imidazo[4,5-b]pyridines Reaction with aldehydes, carboxylic acids, or their derivatives. Medicinal chemistry, materials science.
Pyrazino[2,3-b]pyridines Reaction with α-dicarbonyl compounds. Pharmaceuticals, functional materials.
Triazolo[4,5-b]pyridines Reaction with nitrous acid followed by cyclization. Agrochemicals, pharmaceuticals.

Advanced Mechanistic Investigations and Computational Modeling

A deeper understanding of the reactivity and electronic properties of this compound is crucial for optimizing its use in synthesis and for the rational design of new reactions. Advanced mechanistic investigations, supported by computational modeling, will play a pivotal role in this endeavor.

Future research in this area should focus on:

Computational Prediction of Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the feasibility of proposed synthetic routes, and understand the regioselectivity of reactions. researchgate.netnih.govresearchgate.net This can help in the rational design of experiments and accelerate the discovery of new transformations.

Tautomerism Studies: The amino groups on the pyridine ring can exist in different tautomeric forms, which can significantly influence the reactivity of the molecule. tubitak.gov.trresearchgate.netnih.gov Computational studies can provide valuable insights into the relative stabilities of different tautomers under various conditions, which is essential for predicting and controlling the outcome of reactions.

In Silico Screening: Computational tools can be used to predict the physicochemical properties and potential biological activities of virtual libraries of compounds derived from this compound. This can help to prioritize synthetic targets and guide the design of new molecules with desired properties.

Integration of this compound in Broader Synthetic Strategies

Beyond its use in the synthesis of novel heterocyclic systems, this compound has the potential to be a key building block in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). nih.gov Its polysubstituted nature allows for the introduction of multiple points of diversity, making it an attractive starting material for the construction of intricate molecular architectures.

Future research should aim to:

Incorporate into Natural Product Synthesis: The unique substitution pattern of this compound could be strategically employed in the synthesis of complex alkaloids and other nitrogen-containing natural products. illinois.edu

Develop Cascade Reactions: The functional groups on this compound can be designed to participate in cascade reactions, allowing for the rapid construction of molecular complexity from a simple starting material.

Application in Medicinal Chemistry Programs: As a versatile scaffold, it can be used to generate libraries of compounds for high-throughput screening in drug discovery programs, targeting a wide range of diseases.

Q & A

Q. What are the key synthetic routes for Methyl 4,5-diaminonicotinate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via multi-step protocols involving α-bromination, N-acylation, and cyclization. For example, pyridinium tribromide in hydrochloric acid/acetic acid facilitates α-bromination of intermediates, while optimized N-acylation with aryl isothiocyanates improves regioselectivity . Reaction temperature and solvent choice (e.g., chloroform vs. acetonitrile) critically affect purity, with yields ranging from 60–90% depending on substituent compatibility .

Q. How is the structural integrity of this compound validated in synthetic workflows?

X-ray crystallography confirms bond lengths (e.g., C–N = 1.34–1.38 Å) and dihedral angles between aromatic rings (e.g., 26.2°), while NMR (¹H/¹³C) identifies proton environments and coupling patterns. Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 224.0922) .

Q. What analytical methods are recommended for assessing the stability of this compound under varying storage conditions?

Accelerated stability studies using HPLC (C18 columns, 0.1% TFA/acetonitrile gradients) monitor degradation products. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (>180°C), while Karl Fischer titration quantifies hygroscopicity (<0.5% moisture retention in anhydrous DMSO) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory data on this compound derivatives in ΔF508-CFTR correction?

SAR contradictions (e.g., electron-withdrawing substituents reducing activity) are resolved by systematic peripheral modifications. For instance, fluorination at the para-position of the aryl amine reduces ΔF508-CFTR correction efficacy (IC₅₀ >25 µM vs. 10 µM for non-fluorinated analogs), independent of steric effects . Parallel screening in FRT epithelial cells expressing YFP-H148Q/I152L provides quantitative fluorescence-based ion influx measurements (FLUOstar plate reader) to validate potency .

Q. What experimental design strategies mitigate challenges in high-throughput screening (HTS) of this compound analogs?

HTS workflows integrate orthogonal assays:

  • Primary screen : 10 µM compound incubation (20 hr, 37°C) with forskolin/genistein to potentiate ΔF508-CFTR activation .
  • Counter-screen : CFTRinh-172 (10 µM) inhibition controls eliminate false positives from non-specific ion channels.
  • Dose-response : Normalized fluorescence slopes (0–12 sec post-PBS addition) quantify EC₅₀ using exponential curve fitting .

Q. How do solvent polarity and pH influence the reactivity of this compound in heterocyclic coupling reactions?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the 5-amino group, enabling regioselective thiazole formation with methyl dithiocarboxylates. Acidic conditions (pH 4–5) stabilize protonated intermediates, reducing side-product formation (e.g., <5% dimerization in pH 4.5 acetate buffer) .

Q. What computational approaches predict the binding interactions of this compound derivatives with CFTR domains?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with NBD1 domains. Key findings:

  • Hydrophobic interactions between methyl groups and Phe508 residue improve ΔF508-CFTR folding (ΔG = −8.2 kcal/mol).
  • Hydrogen bonds with Arg555 stabilize the chloride channel pore (distance = 2.1 Å) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported ΔF508-CFTR correction efficacies of this compound analogs?

Variability arises from assay conditions (e.g., 27°C rescue vs. 37°C maturation). Low-temperature (27°C) protocols rescue ΔF508-CFTR trafficking but underestimate correction efficacy due to reduced channel open probability. Normalization to wild-type CFTR activity (e.g., 50% Cl⁻ flux) and standardized forskolin concentrations (20 µM) improve cross-study comparability .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound-based libraries?

  • Step 1 : N-Acylation with substituted benzoyl chlorides (1.2 eq, Et₃N, CHCl₃, 0°C → RT).
  • Step 2 : α-Bromination (pyridinium tribromide, 30% HCl/CH₃COOH, 40°C, 2 hr).
  • Step 3 : Thiazole cyclization (K₂CO₃, DMF, 80°C, 12 hr). Purity (>95%) is confirmed via LC-MS, and intermediates are stored under argon (−20°C) to prevent oxidation .

Q. How to optimize fluorescence-based assays for quantifying ΔF508-CFTR activation?

  • Cell line : FRT cells co-expressing ΔF508-CFTR and YFP-H148Q/I152L.
  • Kinetics : Baseline fluorescence (2 sec) and post-PBS addition (12 sec) at 200 ms intervals.
  • Data processing : Background subtraction (DMSO controls) and normalization to positive controls (e.g., 10 µM VX-809) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.